[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1353963-21-9) is a pyrrolidine-derived compound functionalized with an acetyl-cyclopropyl-amino group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₂H₂₀N₂O₃, with a molecular weight of 240.3 g/mol . This compound is cataloged under MDL number MFCD21096472 and is supplied by specialized vendors such as Amber MolTech LLC .
Properties
IUPAC Name |
2-[3-[acetyl(cyclopropyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(14)13(9-2-3-9)10-4-5-12(6-10)7-11(15)16/h9-10H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVACFJBWNHQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine moiety is typically constructed via cyclization reactions. A common approach involves the reduction of cyanopyrrolidine intermediates. For instance, 3-keto-4-cyanopyrrolidine can be reduced using hydrogen gas with a platinum catalyst or lithium aluminum hydride (LAH) to yield the corresponding amino alcohol. Subsequent protection of the amine group with acetyl or benzyloxycarbonyl (Cbz) groups ensures selectivity during further functionalization.
Example Reaction Pathway:
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Cyclization : Reacting a cyano ester with sodium ethoxide in ethanol generates 3-keto-4-cyanopyrrolidine.
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Reduction : Catalytic hydrogenation (H₂/Pt) or LAH-mediated reduction converts the cyano and ketone groups to primary amine and hydroxyl groups, respectively.
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Protection : Acetylation using acetic anhydride or acetyl chloride in dichloromethane (DCM) yields the protected pyrrolidine intermediate.
Introduction of Cyclopropylamine Group
The cyclopropylamine segment is introduced via nucleophilic substitution or reductive amination. Patent US20090312571A1 highlights the use of cyclopropylisocyanide in Passerini reactions to form cyclopropylamide linkages. For this compound, the acetyl-cyclopropyl-amino group is likely installed through:
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Amine Protection : Reacting cyclopropylamine with dibenzylamine or acetyl chloride under basic conditions (e.g., triethylamine) to form a protected intermediate.
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Coupling : Condensing the protected cyclopropylamine with the pyrrolidine core using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Key Conditions :
Acetic Acid Side Chain Incorporation
The acetic acid moiety is appended via alkylation or Mitsunobu reactions. A preferred method involves:
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Alkylation : Treating the pyrrolidine nitrogen with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in DMF.
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Acid Activation : Converting bromoacetic acid to its tert-butyl ester for improved solubility, followed by deprotection with trifluoroacetic acid (TFA).
Optimization Note :
Critical Reaction Parameters and Yield Data
Table 1: Comparison of Synthetic Routes
Stereochemical Control and Chiral Resolution
The (S)-configuration at the pyrrolidine’s 3-position is achieved through chiral auxiliaries or enzymatic resolution. Patent US5776944A describes enantioselective reduction of ketones using (-)-DIP-Cl (diisopinocampheylchloroborane) to afford the desired (S)-enantiomer with >95% ee. Alternatively, chiral HPLC with amylose-based columns resolves racemic mixtures.
Cost-Benefit Analysis :
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Enzymatic resolution: Higher enantiomeric excess (ee) but requires specialized enzymes.
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Chiral HPLC: Scalable but increases production costs.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium
Biological Activity
[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound consists of a pyrrolidine ring substituted with an acetyl group and a cyclopropyl amino moiety, which contributes to its distinctive chemical properties. The rigidity imparted by the cyclopropyl group may enhance interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. Research indicates that it could influence neurotransmitter systems, potentially impacting conditions like neurodegenerative diseases.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrrolidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, suggesting a role in treating inflammatory disorders.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results indicated that these compounds effectively inhibited bacterial growth, particularly against resistant strains. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications in the cyclopropyl and acetyl groups influenced antimicrobial potency .
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds on neurotransmitter systems. The study found that these compounds could enhance dopaminergic transmission and exhibit potential benefits in models of cognitive impairment, indicating a promising avenue for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Overview
[3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound notable for its unique structural features, which include a pyrrolidine ring and an acetylamino group. This compound has garnered attention in various fields of scientific research, particularly in chemistry, biology, and medicine due to its potential therapeutic properties and applications in drug development.
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Formation of the Pyrrolidine Ring : Synthesized via cyclization reactions involving amines.
In industrial settings, this compound can be produced through large-scale batch or continuous flow processes, utilizing optimized conditions for high yield and purity.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and interactions.
Biology
Research indicates that this compound may exhibit significant biological activity:
- Enzyme Interactions : It has been studied for interactions with various enzymes, potentially influencing metabolic pathways.
Medicine
The compound is under investigation for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects.
- Analgesic Effects : Ongoing research aims to determine its efficacy as a pain reliever.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cytotoxicity : Derivatives of pyrrolidine compounds have shown cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have demonstrated enhanced apoptosis induction in specific cancer models.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| This Compound | MCF7 (breast) | TBD | TBD |
| Compound B | A549 (lung) | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure:
- ACE Inhibition Activity : The structural characteristics suggest it may effectively bind to ACE's active site.
Table 2: ACE Inhibition Activity
| Compound | Inhibition % | Concentration (µM) |
|---|---|---|
| Standard Drug | 85% | 10 |
| This Compound | TBD | TBD |
Study on Angiotensin-Converting Enzyme Inhibitors
Research demonstrated that certain pyrrolidine derivatives could significantly reduce ACE activity, showcasing their potential as therapeutic agents for cardiovascular diseases.
Cytotoxicity in Cancer Models
A study focusing on various pyrrolidine derivatives reported promising anticancer activity by inducing apoptosis in different cancer cell lines, emphasizing the importance of structural features in determining biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in their amino group substituents or backbone modifications. Key examples include:
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid
- Structure: Replaces the acetyl-cyclopropyl-amino group with a benzyl-methyl-amino substituent.
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic Acid (CAS: 1354015-67-0)
- Structure: Features an isopropyl-amino group instead of cyclopropyl-amino.
- Implications : The isopropyl group introduces bulkier aliphatic character, which may alter receptor selectivity or solubility profiles .
{3-[(Acetyl-cyclopropyl-amino)-Methyl]-pyrrolidin-1-yl}-acetic Acid
- Structure: Differs in the positioning of the acetyl-cyclopropyl-amino group, which is attached via a methylene bridge.
- Implications : The methylene spacer could increase conformational flexibility, affecting intermolecular interactions .
2-[3-Methyl-4-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic Acid
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Substituents |
|---|---|---|---|---|---|
| [3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid | C₁₂H₂₀N₂O₃ | 240.3 | 1353963-21-9 | ≥95% | Cyclopropyl, acetyl, pyrrolidine |
| [3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid | C₁₅H₂₁N₃O₂ | 275.35 | Not specified | Not reported | Benzyl, methyl, pyrrolidine |
| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | C₁₂H₂₁N₃O₃ | 255.32 | 1354015-67-0 | Not reported | Isopropyl, acetyl, pyrrolidine |
| 2-[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C₁₈H₁₆F₃N₃O₂S | 395.41 | 937606-22-9 | 95% | Pyrazolo-pyridine, trifluoromethyl |
Key Observations :
- Pyrrolidine vs. Heterocyclic Cores : Pyrrolidine-based compounds (e.g., target compound) generally exhibit lower molecular weights compared to pyrazolo-pyridine derivatives (e.g., 395.41 g/mol in ), which may influence pharmacokinetic properties like absorption and distribution .
- Substituent Effects : Cyclopropyl and trifluoromethyl groups enhance metabolic stability but may reduce solubility, whereas benzyl groups increase lipophilicity .
Research Implications and Limitations
- Pharmacological Data Gap : While structural and physicochemical data are available, evidence lacks direct comparisons of biological activity (e.g., receptor binding, enzyme inhibition).
- Supplier Limitations : Many analogs (e.g., CAS 1354015-67-0) are listed as discontinued, complicating experimental validation .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [3-(Acetyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid to ensure high yield and purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature (typically 25–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometry of reagents. Protecting groups like tert-butoxycarbonyl (Boc) are often used to stabilize intermediates. Chromatography (HPLC or column) is critical for purification .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Resolves stereochemistry and confirms substituent positions (e.g., cyclopropyl and acetyl groups).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch of acetyl at ~1700 cm⁻¹).
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns. X-ray crystallography may be used for absolute stereochemical confirmation .
Q. How do pH variations affect the solubility and stability of this compound in biological systems?
- Methodological Answer: Solubility is pH-dependent due to the carboxylic acid moiety (pKa ~2–3). At physiological pH (7.4), the deprotonated form enhances aqueous solubility but may reduce membrane permeability. Stability assays in buffers (e.g., PBS) under varying pH (4–9) should precede in vivo studies to assess hydrolysis or degradation .
Q. What are the critical steps in purifying this compound post-synthesis?
- Methodological Answer: After reaction quenching, liquid-liquid extraction (e.g., ethyl acetate/water) removes impurities. Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) isolates the product. Final recrystallization in ethanol or acetonitrile improves crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor isoforms). Standardize protocols using:
- Comparative Dose-Response Curves: Test potency (IC₅₀/EC₅₀) across multiple models.
- Orthogonal Assays: Combine in vitro (e.g., radioligand binding) and in silico (molecular docking) approaches to confirm target engagement.
- Metabolic Stability Testing: Rule out species-specific metabolism differences .
Q. What methodological approaches are recommended for studying the compound's interaction with neurotransmitter receptors?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to serotonin or dopamine receptors. Focus on conserved residues (e.g., Asp3.32 in GPCRs).
- In Vitro Binding Assays: Radiolabeled ligands (e.g., [³H]5-HT for serotonin receptors) quantify displacement efficacy.
- Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
Q. What strategies can be employed to optimize the compound's pharmacokinetic properties, such as bioavailability?
- Methodological Answer:
- Log P Optimization: Introduce hydrophilic groups (e.g., hydroxyl) to reduce log P >3, improving solubility.
- Prodrug Design: Mask the carboxylic acid with esters to enhance oral absorption.
- Metabolic Profiling: Use liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) and guide structural modifications .
Q. How can computational chemistry methods aid in predicting the compound's three-dimensional conformation and biological interactions?
- Methodological Answer:
- Conformational Analysis: Molecular dynamics simulations (e.g., AMBER) predict dominant conformers in solution.
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with acetyl group).
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions at binding sites for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?
- Methodological Answer:
- Enzyme Source Variability: Compare results using recombinant vs. native enzymes to rule out isoform-specific effects.
- Substrate Competition Assays: Test inhibition under varying substrate concentrations (Lineweaver-Burk plots).
- Crystallographic Studies: Resolve enzyme-ligand structures to identify binding pose inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
